molecular formula C35H36O7 B014605 Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate CAS No. 142797-33-9

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Cat. No.: B014605
CAS No.: 142797-33-9
M. Wt: 568.7 g/mol
InChI Key: ZSBAMJXOTVTRDC-UHFFFAOYSA-N
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Description

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is a chemically synthesized carbohydrate derivative where key hydroxyl groups are protected as benzyl ethers. This protection strategy is crucial in complex organic synthesis, particularly in the stepwise construction of oligosaccharides, glycoconjugates, and other biologically active natural products. The benzyl protecting groups provide stability during various chemical reactions, allowing for selective manipulation at the unmasked or differently functionalized positions of the sugar ring. As a key synthetic intermediate, this compound is of significant value in medicinal chemistry for the development of new therapeutics, in chemical biology for probe development, and in advanced materials science. Its primary research utility lies in its role as a building block, enabling scientists to explore structure-activity relationships and synthesize complex molecular architectures with high precision.

Properties

IUPAC Name

benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMJXOTVTRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408135
Record name Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142797-33-9
Record name Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Functionalization

The most widely adopted laboratory method involves four sequential steps:

Selective Tritylation of the Primary Hydroxyl Group

The synthesis begins with selective protection of the primary hydroxyl group (C1) using trityl chloride (TrCl). This step is critical to block reactivity at C1 and direct subsequent benzylation to C3, C4, and C5.

Reaction Conditions :

  • Solvent: Anhydrous pyridine

  • Temperature: 0–5°C

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 85–90%.

Tritylation is monitored via thin-layer chromatography (TLC) in hexane/ethyl acetate (7:3). The bulky trityl group ensures regioselectivity by sterically shielding C1.

Benzylation of Secondary Hydroxyl Groups

With C1 protected, the remaining hydroxyl groups at C3, C4, and C5 undergo benzylation using benzyl bromide (BnBr) under strongly basic conditions.

Reaction Conditions :

  • Solvent: Anhydrous N,N-dimethylformamide (DMF)

  • Base: Sodium hydride (NaH), 2.5 equivalents

  • Temperature: Room temperature (25°C)

  • Duration: 12 hours

  • Yield: 75–80%.

Excess benzyl bromide (3.5 equivalents) ensures complete substitution. The reaction is quenched with methanol to neutralize residual NaH, and the product is purified via silica gel chromatography.

Methoxy Group Introduction at C6

The trityl group at C1 is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the primary hydroxyl group for methylation.

Reaction Conditions :

  • Methylating agent: Methyl iodide (CH₃I), 1.2 equivalents

  • Base: Silver(I) oxide (Ag₂O), 2 equivalents

  • Solvent: Anhydrous DCM

  • Temperature: 40°C

  • Yield: 90–95%.

The use of Ag₂O minimizes side reactions, and completion is confirmed by the disappearance of the hydroxyl signal in ¹H NMR (δ 4.8–5.2 ppm).

Esterification at C2

The final step involves esterification of the C2 hydroxyl group with benzyl chloroformate.

Reaction Conditions :

  • Solvent: Anhydrous DCM

  • Base: Sodium bicarbonate (NaHCO₃), 3 equivalents

  • Temperature: 0°C → room temperature

  • Duration: 6 hours

  • Yield: 80–85%.

The reaction is conducted under Schlenk conditions to exclude moisture, and the product is recrystallized from ethanol/water (9:1).

Alternative Route: One-Pot Sequential Functionalization

To reduce purification steps, a one-pot method has been developed:

  • Simultaneous Tritylation and Benzylation :

    • TrCl and BnBr are added sequentially in DMF with NaH as the base.

    • Yield: 70% for the tri-benzylated intermediate.

  • In Situ Methylation and Esterification :

    • After trityl removal, CH₃I and benzyl chloroformate are introduced without isolating intermediates.

    • Overall yield: 65–70%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>99%). Key modifications from laboratory methods include:

Continuous Flow Reactor Systems

  • Reactor Type : Tubular flow reactor with static mixers.

  • Advantages : Enhanced heat transfer, reduced reaction time (50% faster than batch processes).

  • Throughput : 10–15 kg/day.

Catalytic Optimization

  • Benzylation Catalyst : Switch from NaH to K₂CO₃ in toluene, reducing exothermicity and improving safety.

  • Esterification : Use of polymer-supported carbodiimide catalysts to minimize waste.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield 98% pure product after two recrystallizations.

  • Chromatography : Reserved for final polishing using preparative HPLC with C18 columns.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

Intermediate ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm)
Tritylated precursor7.2–7.5 (m, Tr aromatic), 4.3 (d, C1)144.2 (Tr C), 86.5 (C1)
Tri-O-benzyl derivative7.3–7.4 (m, Bn aromatic), 4.6 (C2)138.1 (Bn C), 75.8 (C3–C5)
Final product3.4 (s, OCH₃), 5.1 (s, COOCH₂Ph)170.5 (C=O), 56.8 (OCH₃)

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (65:35), UV detection at 254 nm. Retention time: 12.3 min.

  • Mass Spec : ESI-MS m/z 569.2 [M+H]⁺ (calculated 568.7).

Troubleshooting Common Synthetic Issues

Incomplete Benzylation

Causes : Insufficient BnBr, moisture in solvent.
Solutions :

  • Use molecular sieves (3Å) to dry DMF.

  • Increase BnBr to 4.0 equivalents.

Ester Hydrolysis During Workup

Causes : Residual acid from trityl deprotection.
Solutions :

  • Neutralize with saturated NaHCO₃ before esterification.

  • Use cold (0°C) quenching conditions.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Research Applications

1.1 Organic Synthesis
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is utilized as an intermediate in organic synthesis. Its structure enables the formation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound can undergo:

  • Oxidation : Using agents like potassium permanganate (KMnO₄), it can yield carboxylic acids or ketones.
  • Reduction : With reducing agents such as lithium aluminum hydride (LiAlH₄), it can produce alcohols or amines.
  • Substitution : Nucleophilic substitution reactions can generate various substituted benzyl derivatives.

1.2 Polymer Chemistry
Due to its chemical stability and reactivity, this compound may also be applied in the production of advanced materials such as polymers or coatings. Its properties allow for the development of materials with specific mechanical and thermal characteristics.

Biological Research Applications

2.1 Enzyme Studies
In biological research, this compound can act as a probe or inhibitor in enzyme studies. Its ability to interact with specific molecular targets provides insights into enzyme activities and cellular processes.

2.2 Medicinal Chemistry
The compound has potential medicinal applications, particularly in drug design. Its structural features may be exploited to develop pharmaceuticals targeting specific diseases or conditions. Research indicates that compounds with similar structures have shown promise in modulating biological pathways, which could lead to novel therapeutic agents.

Industrial Applications

3.1 Material Science
In industrial settings, this compound is considered for use in producing high-performance materials due to its unique chemical properties. These materials may find applications in coatings, adhesives, and other industrial products where durability and chemical resistance are essential.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various contexts:

  • Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in developing therapeutic agents targeting metabolic disorders.
  • Synthesis of Complex Molecules : A study demonstrated its role as a key intermediate in synthesizing complex organic molecules with potential pharmacological activity.

Mechanism of Action

The mechanism by which Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,3,4-Tri-O-benzyl-β-D-glucuronic Acid, Benzyl Ester (CAS 4356-83-6)

  • Molecular Formula : C35H36O7
  • Molecular Weight : 568.66 g/mol
  • Key Features : This compound shares the tris-benzyloxy substitution pattern but incorporates a glucuronic acid backbone instead of a simple oxane ring. The additional carboxyl group in glucuronic acid enhances polarity compared to the target compound.
  • Functional Differences : The presence of a glucuronic acid moiety makes this compound more hydrophilic (lower LogP) and reactive in glycosylation reactions .
  • Applications: Widely used in the synthesis of glycosides and glycoconjugates due to its anomeric reactivity .

Benzyl α-D-Glucopyranoside (CAS 4304-12-5)

  • Molecular Formula : C13H18O6
  • Molecular Weight : 270.28 g/mol
  • Key Features: A glucoside derivative with a benzyl group attached via an ether linkage at the anomeric position. Lacks the carboxylate ester and multiple benzyloxy groups of the target compound.
  • Functional Differences : The absence of ester groups reduces its lipophilicity (LogP ≈ 2–3) and limits its utility in esterase-sensitive applications.
  • Applications : Primarily used as a stabilizing agent or substrate in enzymatic studies .

Phenyl Benzoate (CAS 93-99-2)

  • Molecular Formula : C13H10O2
  • Molecular Weight : 198.22 g/mol
  • Key Features : A simple aromatic ester without carbohydrate backbones or multiple substituents.
  • Functional Differences : Significantly smaller and less lipophilic (LogP ≈ 2.5) than the target compound.
  • Applications : Common in fragrance and polymer industries due to its straightforward synthesis .

5- and 6-Trisindoline Derivatives

  • Molecular Formula: Not explicitly provided (likely C21H18BrN3O3 based on ).
  • Key Features : Brominated bis-indole alkaloids with trisubstituted indole rings. Structurally distinct from the target compound but highlight the importance of substituent positioning (e.g., bromine at position 5 vs. 6) in biological activity.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Bioactivity/Applications
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate C28H32O6 464.55 6.94 Benzyloxy, methoxy, carboxylate ester Synthetic intermediate, glycoscience
Methyl 2,3,4-Tri-O-benzyl-β-D-glucuronic Acid, Benzyl Ester C35H36O7 568.66 ~7.5 Glucuronic acid, benzyloxy, carboxylate Glycosylation reactions
Benzyl α-D-Glucopyranoside C13H18O6 270.28 ~2.5 Glucopyranoside, benzyl ether Enzymatic studies
Phenyl Benzoate C13H10O2 198.22 2.5 Aromatic ester Fragrance, polymers
5-Trisindoline Likely C21H18BrN3O3 ~440.3 N/A Brominated indole, trisubstituted Antibacterial (MIC = 4–8 µM)

Structural and Functional Insights

  • Lipophilicity : The target compound’s high LogP (6.94 ) surpasses simpler benzoates (e.g., phenyl benzoate, LogP = 2.5) due to its three benzyloxy groups, enhancing membrane permeability but limiting aqueous solubility .
  • Bioactivity : Unlike 5-Trisindoline derivatives, the target compound lacks reported antimicrobial activity, underscoring the role of heterocyclic cores (e.g., indole vs. oxane) in biological targeting .

Biological Activity

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate (CAS Number: 4356-83-6) is a complex organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C35H36O7
  • Molecular Weight : 568.656 g/mol
  • LogP : 5.857 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 72.45 Ų

These properties suggest that the compound may exhibit favorable interactions with biological membranes, potentially enhancing its bioavailability and therapeutic efficacy.

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values have yet to be detailed in the literature. The compound's structural similarity to known antimicrobial agents suggests a potential mechanism involving disruption of bacterial cell wall synthesis or function.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary data indicate that it may induce apoptosis in A549 lung cancer cells, with IC50 values suggesting moderate cytotoxicity. The compound appears to influence cell cycle regulation and promote cell death through intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to oxidative damage in tumor cells.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.

Study on Anticancer Activity

A study published in Molecules explored the anticancer potential of benzyl derivatives similar to this compound. The findings demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (A549 and MCF-7), with some derivatives showing better efficacy than standard chemotherapeutics .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, derivatives of benzyl compounds were tested against multi-drug resistant bacterial strains. Results indicated that certain modifications to the benzyl structure enhanced antibacterial properties significantly . Although specific data for this compound was not provided, the trends suggest a promising avenue for further exploration.

Data Summary Table

PropertyValue
Molecular FormulaC35H36O7
Molecular Weight568.656 g/mol
LogP5.857
PSA72.45 Ų
Antimicrobial ActivityModerate (specific MIC TBD)
Cytotoxicity (IC50 - A549)Moderate (specific value TBD)

Q & A

Q. What are the recommended synthetic routes for Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate, and how can regioselectivity challenges be addressed?

Answer: The synthesis typically involves sequential protection/deprotection strategies. A common approach is:

Selective tritylation of the primary hydroxyl group (e.g., at position 1) using trityl chloride to block reactivity .

Benzylation of remaining hydroxyl groups (positions 3,4,5) using benzyl bromide or chloride in anhydrous DMF with NaH as a base .

Methoxy group introduction at position 6 via alkylation with methyl iodide under controlled basic conditions.

Final esterification at position 2 using benzyl chloroformate in dichloromethane with NaHCO₃ to minimize hydrolysis .

Regioselectivity challenges arise due to steric hindrance and electronic effects. Use of bulky protecting groups (e.g., trityl) and temperature-controlled reactions (0–5°C) improves selectivity. Monitor intermediates via TLC or HPLC .

Q. What analytical methods are most effective for characterizing this compound and confirming its purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl ethers at 3,4,5; methoxy at 6). Aromatic proton signals (δ 7.2–7.4 ppm) and anomeric protons (δ 4.5–5.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 464.2198 for intermediates) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material) .

Q. How should this compound be stored to ensure long-term stability?

Answer:

  • Storage Conditions :
    • Keep in sealed, amber glass containers under inert gas (N₂ or Ar) to prevent oxidation.
    • Store at –20°C in a desiccator (silica gel) to avoid hydrolysis of the ester group .
  • Stability Tests :
    • Monitor degradation via monthly HPLC analysis.
    • Avoid exposure to acidic/basic conditions, which cleave benzyl ethers .

Advanced Research Questions

Q. How can conflicting NMR data for this compound’s anomeric configuration be resolved?

Answer: Anomeric configuration ambiguity (α/β) is common in carbohydrate derivatives. Use:

  • NOESY/ROESY : Cross-peaks between anomeric protons and adjacent substituents (e.g., methoxy or benzyl groups) confirm spatial proximity .
  • J-Coupling Analysis : ³J₁,₂ coupling constants (>3.5 Hz for α-configuration; <2 Hz for β) .
  • X-ray Crystallography : Definitive resolution of stereochemistry via single-crystal analysis .

Q. What strategies mitigate side reactions during benzylation of the oxane ring?

Answer:

  • Controlled Benzylation :
    • Use phase-transfer catalysis (e.g., tetrabutylammonium iodide) to enhance reaction efficiency in biphasic systems .
    • Microwave-assisted synthesis reduces reaction time (10–15 min vs. 12 h) and minimizes over-benzylation .
  • Side Reaction Analysis :
    • LC-MS detects dibenzylated byproducts (m/z shifts +90 Da).
    • Quench unreacted benzyl halide with aqueous Na₂S₂O₃ to prevent cross-contamination .

Q. How can the compound’s stability under catalytic hydrogenation conditions be optimized for selective deprotection?

Answer:

  • Catalyst Selection : Use Pearlman’s catalyst (Pd(OH)₂/C) over Pd/C for milder conditions, preserving the methoxy group .
  • Solvent System : Ethanol/ethyl acetate (1:1) with 1 atm H₂ at 25°C achieves complete debenzylation in 4–6 h.
  • Monitoring : Track hydrogen uptake and confirm completion via TLC (hexane/EtOAc 3:1).

Q. Critical Data :

ParameterOptimal ValueReference
H₂ Pressure1 atm
Reaction Time4–6 h
Catalyst Loading10% w/w

Q. What advanced techniques validate the compound’s role in glycosylation studies?

Answer:

  • Kinetic Glycosylation Assays :
    • Use peracetylated thioglycosides as donors and monitor coupling efficiency via ¹H NMR (disappearance of anomeric peaks) .
    • Compare activation energy (Eₐ) using Arrhenius plots under BF₃·Et₂O catalysis .
  • Molecular Dynamics Simulations : Predict steric effects of benzyl groups on transition-state conformations (software: GROMACS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

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